(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(13-7-3-4-8-15(13)21(23)24)20-18-19-14-10-9-11-5-1-2-6-12(11)16(14)25-18/h1-10H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYJZYWQRXXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process. One common method includes the visible-light-promoted cascade coupling of 2-isocyanonaphthalenes with elemental sulfur and amines . This photochemical transformation can be conducted under mild conditions without an external photocatalyst, using air as a green oxidant to afford various naphtho[2,1-d]thiazol-2-amines in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with unique properties, such as photochemical or electrochemical activity
Mechanism of Action
The mechanism of action of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : Naphthothiazole (target compound) offers extended π-conjugation compared to simpler thiazoles (), which may increase stability and lipophilicity .
Biological Activity : Adamantane-containing derivatives () exhibit potent enzyme inhibition due to hydrophobic interactions, whereas triazole hybrids () show moderate antimicrobial activity .
Key Observations:
- The target compound’s synthesis likely parallels ’s high-yield (87%) cyclocondensation methods using ethanol reflux .
- Copper-catalyzed click chemistry () offers modularity for triazole hybrids but with moderate yields (57–69%) .
Physicochemical and Spectral Properties
Biological Activity
(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound characterized by its naphthothiazole core structure and nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is , with a molecular weight of approximately 328.35 g/mol. Its structure features a naphtho[2,1-d]thiazole ring system, which contributes to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the visible-light-promoted cascade coupling of 2-isocyanonaphthalenes with elemental sulfur and amines, leading to the formation of the desired naphthothiazole derivative.
Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-d]thiazole exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Anticancer Properties
The anticancer activity of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has been explored in several studies. The compound has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes that are crucial for cancer cell proliferation. Its ability to interact with cellular targets suggests potential applications in cancer therapy .
Enzyme Inhibition
The mechanism of action for this compound often involves enzyme inhibition. It may bind to the active sites of various enzymes, blocking their activity and thereby affecting metabolic pathways critical for cell survival and proliferation. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
-
Antimicrobial Efficacy : A study demonstrated that a series of naphtho[2,1-d]thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant activity at low concentrations.
Compound MIC (µg/mL) Activity Compound A 8 Effective against MRSA Compound B 16 Effective against E. coli -
Anticancer Activity : In vitro studies on cancer cell lines indicated that (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide reduced cell viability significantly compared to controls. The IC50 values were calculated to assess potency.
Cell Line IC50 (µM) MCF-7 10 HeLa 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
